molecular formula C14H12Cl2FN B1523841 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine CAS No. 1179226-43-7

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

Cat. No.: B1523841
CAS No.: 1179226-43-7
M. Wt: 284.2 g/mol
InChI Key: HGFULFVZTZODTI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a 1,2-diamine ethane backbone substituted with a 2,4-dichlorophenyl group and a 4-fluorophenyl group, making it a valuable scaffold for medicinal chemistry and drug discovery programs. The presence of both dichloro and fluoro substituents on the aromatic rings is a common strategy to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the development of bioactive molecules . Researchers utilize this diamine structure as a key intermediate or building block for the synthesis of more complex molecules, such as ligands for catalytic reactions or candidates for pharmacological screening. The amine functional groups are versatile handles for further chemical derivatization, including amide bond formation, reductive amination, or salt preparation, to create a diverse library of compounds for structure-activity relationship (SAR) studies . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FN/c15-11-4-1-10(13(16)8-11)7-14(18)9-2-5-12(17)6-3-9/h1-6,8,14H,7,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFULFVZTZODTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC2=C(C=C(C=C2)Cl)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179226-43-7
Record name 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine
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Biological Activity

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine, also known by its CAS number 98617-95-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data from various studies.

The chemical formula for this compound is C14H12Cl2FC_{14}H_{12}Cl_2F with a molecular weight of approximately 284.16 g/mol. Its structure includes dichloro and fluorine substitutions that may influence its biological activity.

PropertyValue
Chemical FormulaC14H12Cl2F
Molecular Weight284.16 g/mol
CAS Number98617-95-9
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. The presence of dichloro groups in the phenyl rings is believed to enhance lipophilicity, facilitating penetration into bacterial cells and increasing antimicrobial efficacy against Gram-positive bacteria.

Key Findings:

  • Broad-Spectrum Activity : Compounds with similar structures have demonstrated activity against drug-resistant strains of Candida and Staphylococcus aureus .
  • Mechanistic Insights : The dichloro substitutions may target multiple cellular components in bacteria, leading to enhanced antimicrobial effects compared to mono-substituted derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. The compound's structural features are hypothesized to contribute significantly to its cytotoxic effects.

Case Studies:

  • Caco-2 Cell Line : In experiments involving Caco-2 cells (human colorectal adenocarcinoma), the compound exhibited a significant reduction in cell viability (39.8%) compared to untreated controls (p < 0.001). This suggests a strong anticancer effect .
  • Comparative Efficacy : When compared to established chemotherapeutic agents, the compound showed comparable or superior efficacy against certain cancer types, indicating its potential as a therapeutic agent .

Research Data

A summary of relevant studies is presented below:

Study ReferenceCell TypeIC50 (µM)Observations
Caco-239.8%Significant reduction in viability
S. aureusMIC 1 µg/mLComparable to daptomycin
Various cancer linesVariesSignificant cytotoxic effects observed

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in the development of pharmaceuticals, particularly as a lead compound in drug discovery. Its structural features may contribute to the modulation of biological targets associated with various diseases, including cancer and neurological disorders.

Research indicates that compounds similar to 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine exhibit significant biological activities. Studies have focused on its interactions with neurotransmitter receptors and its potential as an antidepressant or anxiolytic agent.

Material Science

The compound can also be utilized in materials science for the synthesis of novel polymers and composites. Its ability to form stable bonds with other chemical entities makes it suitable for creating advanced materials with specific properties.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal investigated the antidepressant-like effects of structurally related compounds. The findings suggested that modifications in the dichlorophenyl and fluorophenyl groups significantly influenced serotonin receptor affinity, indicating potential therapeutic applications for mood disorders.

Case Study 2: Synthesis of Novel Polymers

In another research project, scientists synthesized a series of polymers incorporating this compound. The resulting materials demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers, showcasing the compound's versatility in material applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Ethan-1-amine Derivatives

1-(4-Fluorophenyl)ethan-1-amine (F-MBA)
  • Structure : Single 4-fluorophenyl group.
  • Properties : Lower molecular weight (139.15 g/mol) and logP (~1.8) compared to the target compound.
  • Applications: Used in material science for hybrid perovskite layers, where halogen interactions stabilize inorganic frameworks .
  • Contrast : The absence of dichlorophenyl substituents reduces lipophilicity, limiting membrane permeability in biological contexts.
1-(4-Chlorophenyl)ethan-1-amine (Cl-MBA)
  • Structure : Single 4-chlorophenyl group.
  • Properties : Molecular weight ~155.6 g/mol; logP ~2.3.
  • Applications : Similar to F-MBA but with enhanced halogen bonding due to chlorine’s polarizability .
Key Insight : The target compound’s dual halogenation (Cl and F) combines high lipophilicity (logP ~3.5) with potential metabolic resistance, making it more suited for central nervous system (CNS) drug candidates than mono-halogenated analogs .

Pharmaceutical Derivatives with Fluorophenyl and Chlorophenyl Groups

Avapritinib
  • Structure : Contains a 4-fluorophenyl group and a complex pyrrolo-triazine scaffold.
  • Role : The fluorophenyl moiety in Avapritinib enhances selectivity for kinase targets, demonstrating how fluorine’s electronegativity fine-tunes receptor interactions .
Sertindole
  • Structure : Features a 4-fluorophenyl group and a chloro-substituted indole.
  • Activity: Acts as a 5-HT2A/D2 receptor antagonist for schizophrenia treatment. The fluorophenyl group reduces off-target effects compared to non-fluorinated analogs .
  • Comparison : Both sertindole and the target compound leverage fluorine for improved pharmacokinetics, but the dichlorophenyl group in the latter may enhance affinity for hydrophobic binding pockets .

Steric and Electronic Modifications

(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine
  • Structure : Chloro- and trifluoromethyl groups on the phenyl ring.
  • Properties : Higher molecular weight (227.59 g/mol) and logP (~2.9) due to the CF3 group.
  • Applications : Serves as a chiral intermediate in pharmaceuticals, where the CF3 group increases metabolic stability .

Ketone vs. Amine Derivatives

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
  • Structure : Ketone analog of the target compound.
  • Properties : Lacks the amine group, reducing hydrogen-bonding capacity. Molecular weight: 283.13 g/mol.
  • Applications : Likely used as a synthetic precursor. The ketone’s electrophilicity enables condensation reactions, whereas the amine’s basicity facilitates salt formation for improved solubility .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Substituents Molecular Weight (g/mol) logP (Predicted) Biological Activity Reference
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine 2,4-diCl, 4-F 290.12 ~3.5 Under research (CNS targets)
1-(4-Fluorophenyl)ethan-1-amine (F-MBA) 4-F 139.15 ~1.8 Material science applications
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine 4-Cl-3-F, CF3 227.59 ~2.9 Pharmaceutical intermediate
Sertindole 4-F, Chloroindole 437.37 ~5.2 Antipsychotic (5-HT2A/D2 antagonist)

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine typically proceeds via the following key stages:

  • Preparation of a suitable ketone precursor, specifically 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone.
  • Conversion of the ketone to the corresponding amine through reductive amination or related amination methods.

This approach ensures control over the substitution pattern on both aromatic rings and the formation of the ethanamine moiety.

Preparation of the Ketone Precursor

The intermediate ketone 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is a crucial precursor. Its synthesis is commonly achieved by Friedel-Crafts acylation or related acylation reactions involving substituted phenyl groups and acetyl derivatives.

  • Friedel-Crafts Acylation : This method involves reacting 2,4-dichlorobenzene derivatives with acetylating agents under Lewis acid catalysis to introduce the ethanone functionality. Control of reaction conditions such as temperature, solvent, and catalyst loading is essential to maximize yield and purity.
  • The resulting ketone features a carbonyl group bonded to two aromatic rings, one chlorinated and the other fluorinated, setting the stage for subsequent amination.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the ketone intermediate.

The transformation of the ketone to this compound involves the introduction of the amine group at the alpha position relative to the carbonyl.

  • Reductive Amination : This is the preferred method where the ketone reacts with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (e.g., palladium on carbon).
  • The process can be performed under mild conditions, often in a one-pot reaction to improve efficiency.
  • Catalytic hydrogenation methods using palladium catalysts have been demonstrated to facilitate the reduction steps effectively.
  • Continuous flow reactors may be employed industrially to enhance reaction efficiency and scalability.

One-Pot Synthesis Approaches

Recent advances have introduced one-pot reaction protocols combining multiple steps to streamline synthesis:

  • For example, a visible light-mediated, photocatalyst-free one-pot synthesis method has been reported for related N-substituted amines involving sequential N-substitution, thiourea formation, and cyclodesulfurization steps at room temperature.
  • Although this specific method targets 2-aminobenzimidazole derivatives, the concept of one-pot, mild condition synthesis with high functional group tolerance could be adapted for the preparation of halogenated ethanamines like this compound.
  • Such methods offer advantages including simplified operation, scalability, and environmental friendliness.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Notes Yield/Outcome
1. Ketone Synthesis Friedel-Crafts Acylation 2,4-Dichlorobenzene derivative, acetylating agent, Lewis acid catalyst Requires controlled temperature and solvent High purity ketone intermediate
2. Amination Reductive Amination Ketone, ammonia/amine, sodium cyanoborohydride or Pd/C hydrogenation Mild conditions, one-pot possible High yield of target amine
3. Alternative One-Pot Synthesis Visible light-mediated N-substitution and cyclization o-Phenylenediamine derivatives, isothiocyanates, K2CO3, blue LED irradiation Photocatalyst-free, room temperature Moderate to excellent yields in related compounds

Research Findings and Considerations

  • The halogen substituents (chlorine and fluorine) on the phenyl rings require careful selection of reaction conditions to prevent side reactions and ensure regioselectivity.
  • Inorganic bases such as potassium carbonate (K2CO3) have been found to be effective in related amine synthesis reactions.
  • Photocatalyst-free visible light irradiation methods have shown promise for mild and scalable synthesis, though direct application to this specific compound requires further validation.
  • Catalytic hydrogenation remains a robust industrial approach for reductive amination steps, with continuous flow processes improving efficiency and scalability.

Q & A

Basic: What are the standard synthetic routes for 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine?

The compound is typically synthesized via multi-step reactions involving halogenation and amination. A common approach includes:

  • Step 1 : Nitration and halogenation of the phenyl ring to introduce chlorine and fluorine substituents at specific positions.
  • Step 2 : Amination via reductive methods (e.g., catalytic hydrogenation) to introduce the amine group.
    Key intermediates like 2,4-dichlorophenyl and 4-fluorophenyl precursors are coupled using cross-coupling reactions (e.g., Buchwald-Hartwig) or nucleophilic substitution .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Optimization strategies include:

  • Catalyst Screening : Testing palladium or copper catalysts for coupling efficiency and selectivity.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Temperature Control : Lower temperatures (e.g., 0–25°C) reduce side reactions like dehalogenation.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from impurities.
    Validate purity via HPLC and LC-MS to quantify by-product formation .

Basic: What spectroscopic techniques confirm the molecular structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions on the phenyl rings and amine group. For example, 19^19F NMR confirms fluorine substitution at the para position .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ peak at m/z 304.05 for C14_{14}H11_{11}Cl2_2FN).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtainable .

Advanced: How can researchers design assays to evaluate its interaction with serotonin receptors?

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-5-HT) in competitive binding studies with transfected HEK293 cells expressing 5-HT2A_{2A} receptors.
  • Functional Assays : Measure intracellular calcium flux (Fluo-4 dye) or cAMP production (ELISA) to assess agonism/antagonism.
  • Controls : Include known agonists/antagonists (e.g., ketanserin) to validate assay sensitivity. Cross-validate results with molecular docking studies to predict binding affinities .

Advanced: How to resolve contradictions in reported bioactivity across studies?

Discrepancies may arise from:

  • Purity Differences : Verify compound purity (>95%) via HPLC and elemental analysis. Impurities (e.g., dehalogenated by-products) can skew bioactivity .
  • Assay Variability : Standardize cell lines, incubation times, and buffer conditions. Replicate experiments across independent labs.
  • Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) to rule out rapid degradation in certain models .

Basic: What safety precautions are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Perform reactions in a fume hood due to potential amine volatility.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: What computational methods predict its metabolic pathways?

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaSite to simulate cytochrome P450-mediated oxidation.
  • Metabolite Identification : Incubate the compound with liver microsomes and analyze via LC-MS/MS for hydroxylated or dehalogenated metabolites.
  • Cross-Species Comparison : Compare human, rat, and mouse microsome data to assess translational relevance .

Advanced: How to analyze its enantiomeric purity if chiral centers are present?

  • Chiral HPLC : Use a Chiralpak column (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Confirm enantiomer-specific optical activity.
  • Synthesis of Pure Enantiomers : Employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed amination) .

Basic: What are its potential applications in neurological research?

  • Neurotransmitter Modulation : Investigate affinity for dopamine or serotonin transporters via uptake inhibition assays.
  • Neuroprotection Models : Test in vitro oxidative stress models (e.g., SH-SY5Y cells treated with rotenone) to assess rescue effects .

Advanced: How to validate target engagement in vivo?

  • PET Imaging : Radiolabel the compound (e.g., 18^{18}F isotope) for brain penetration studies in rodents.
  • Behavioral Assays : Correlate receptor occupancy (ex vivo autoradiography) with locomotor activity or prepulse inhibition in rodent models of psychosis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine

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